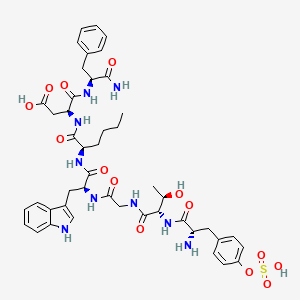

Caerulein(4-10), nle(8)-

Description

Properties

CAS No. |

25613-79-0 |

|---|---|

Molecular Formula |

C45H57N9O14S |

Molecular Weight |

980.1 g/mol |

IUPAC Name |

(3S)-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2R)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-amino-3-(4-sulfooxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C45H57N9O14S/c1-3-4-13-33(42(61)53-36(22-38(57)58)44(63)52-34(40(47)59)20-26-10-6-5-7-11-26)51-43(62)35(21-28-23-48-32-14-9-8-12-30(28)32)50-37(56)24-49-45(64)39(25(2)55)54-41(60)31(46)19-27-15-17-29(18-16-27)68-69(65,66)67/h5-12,14-18,23,25,31,33-36,39,48,55H,3-4,13,19-22,24,46H2,1-2H3,(H2,47,59)(H,49,64)(H,50,56)(H,51,62)(H,52,63)(H,53,61)(H,54,60)(H,57,58)(H,65,66,67)/t25-,31+,33-,34+,35+,36+,39+/m1/s1 |

InChI Key |

GZCDGEPFXQGWOW-RMNOTBJOSA-N |

Isomeric SMILES |

CCCC[C@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)CNC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC4=CC=C(C=C4)OS(=O)(=O)O)N |

Canonical SMILES |

CCCCC(C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CC4=CC=C(C=C4)OS(=O)(=O)O)N |

Origin of Product |

United States |

Foundational & Exploratory

The Bifunctional Role of Caerulein(4-10), nle(8)- (JMV-180) in Pancreatic Acinar Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the mechanism of action of Caerulein(4-10), nle(8)-, a synthetic heptapeptide analog of cholecystokinin (CCK) commonly known as JMV-180, within pancreatic acinar cells. JMV-180 is a critical research tool due to its unique biphasic effects, acting as an agonist at high-affinity CCK receptors to stimulate amylase secretion, while simultaneously acting as an antagonist at low-affinity receptors, thereby preventing the inhibitory effects observed with supramaximal concentrations of CCK-8. This guide synthesizes key quantitative data, details essential experimental protocols, and provides visual representations of the underlying signaling pathways to facilitate a comprehensive understanding of JMV-180's complex interactions within the pancreatic acinar cell.

Introduction

Pancreatic acinar cells are the primary functional units of the exocrine pancreas, responsible for synthesizing, storing, and secreting digestive enzymes. This process is intricately regulated by hormonal and neuronal signals, with the peptide hormone cholecystokinin (CCK) playing a central role. CCK mediates its effects through two main receptor subtypes: the high-affinity CCK-A receptor, which stimulates enzyme secretion at low physiological concentrations, and the low-affinity CCK-A receptor, which is associated with the inhibition of secretion at supraphysiological concentrations.

JMV-180 has emerged as an invaluable pharmacological tool to dissect these concentration-dependent effects of CCK. Its ability to selectively activate the high-affinity stimulatory pathway without inducing the subsequent inhibitory phase makes it a unique probe for studying the signaling cascades governing pancreatic secretion. This guide will explore the molecular mechanisms underpinning the dual agonist/antagonist nature of JMV-180, focusing on its receptor interactions, downstream signaling events, and ultimate physiological outputs in pancreatic acinar cells.

Receptor Interaction and Binding Affinity

JMV-180's distinct pharmacological profile stems from its differential interaction with the high- and low-affinity states of the CCK-A receptor on pancreatic acinar cells. Unlike the full agonist CCK-8, JMV-180 exhibits a functionally divergent activity depending on which receptor state it occupies.

Quantitative Data: Receptor Binding and Amylase Release

The following table summarizes the key quantitative parameters defining the interaction of JMV-180 with CCK receptors and its effect on amylase secretion.

| Parameter | JMV-180 | CCK-8 | Reference |

| Binding Affinity (Kd) | |||

| High-Affinity CCK Receptor | 2.2 nM | 69 pM | [1] |

| Low-Affinity CCK Receptor | 19 nM | 10 nM | [1] |

| Amylase Release | |||

| Efficacy (% of CCK-8 max) | ~50% | 100% | [2] |

| Antagonist Activity (pA2) | 7.5 (on downstroke of CCK-8 curve) | N/A | [2] |

Signaling Pathways

The binding of JMV-180 to the high-affinity CCK-A receptor initiates a cascade of intracellular signaling events that culminate in the secretion of digestive enzymes. However, the precise nature of this cascade, particularly concerning calcium mobilization, has been a subject of scientific debate.

Phospholipase C (PLC) Activation

JMV-180 acts as a partial agonist for the stimulation of phospholipase C (PLC).[3] This is a crucial distinction from CCK-8, which is a full agonist. The lower efficacy of JMV-180 in activating PLC is believed to be the reason it does not induce the inhibitory effects on amylase secretion seen with high concentrations of CCK-8.[3]

Intracellular Calcium Mobilization: A Controversial Mechanism

A central point of discussion in the literature is the mechanism by which JMV-180 induces an increase in intracellular calcium ([Ca2+]i).

-

The IP3-Independent Pathway: Several studies have suggested that JMV-180 mobilizes calcium from an intracellular store that is independent of inositol 1,4,5-trisphosphate (IP3). This is supported by findings that inhibitors of the IP3 receptor do not block JMV-180-induced calcium signals.

-

The IP3-Dependent Pathway: Conversely, other research indicates that functional IP3 receptors are necessary for the calcium oscillations evoked by JMV-180.

This discrepancy may be attributable to different experimental conditions or the existence of multiple, distinct calcium pools within the acinar cell. It is plausible that JMV-180 preferentially utilizes a specific subset of calcium signaling mechanisms that differ from those activated by CCK-8.

Signaling Pathway Diagrams

Caption: Signaling pathways of JMV-180 and CCK-8 in pancreatic acinar cells.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of JMV-180.

Isolation of Pancreatic Acini

This protocol describes the enzymatic digestion method for obtaining isolated pancreatic acini from rodents.

-

Euthanize a rat or mouse according to approved institutional protocols.

-

Expose the pancreas through a midline abdominal incision.

-

Inject the pancreas with a collagenase solution (e.g., 50-100 U/ml in a buffered salt solution) until it is fully distended.

-

Excise the pancreas and incubate it in the collagenase solution at 37°C for 30-60 minutes with gentle shaking.

-

Mechanically disperse the digested tissue by gentle pipetting with progressively smaller bore pipettes.

-

Filter the cell suspension through a nylon mesh (e.g., 150 µm) to remove undigested tissue.

-

Wash the acini by centrifugation at low speed (e.g., 50 x g for 2 minutes) and resuspend in a physiological buffer.

-

Repeat the washing step 2-3 times.

-

Resuspend the final acinar pellet in the appropriate experimental buffer.

Amylase Secretion Assay

This assay quantifies the amount of amylase released from isolated acini in response to stimulation.

-

Prepare a suspension of isolated pancreatic acini in a buffer containing a source of energy (e.g., glucose) and bovine serum albumin.

-

Aliquot the acinar suspension into microcentrifuge tubes.

-

Add varying concentrations of JMV-180, CCK-8, or control buffer to the tubes.

-

Incubate the tubes at 37°C for a defined period (e.g., 30 minutes) with gentle shaking.

-

Pellet the acini by centrifugation (e.g., 100 x g for 2 minutes).

-

Collect the supernatant, which contains the secreted amylase.

-

Lyse the acinar pellet to determine the total amylase content.

-

Measure the amylase activity in the supernatant and the lysate using a commercially available amylase assay kit.

-

Express amylase secretion as a percentage of the total cellular amylase.

Measurement of Intracellular Calcium ([Ca2+]i)

This protocol utilizes the fluorescent calcium indicator Fura-2 AM to measure changes in [Ca2+]i.

-

Load the isolated pancreatic acini with 2-5 µM Fura-2 AM in a physiological buffer for 30-60 minutes at room temperature.

-

Wash the acini twice to remove extracellular dye.

-

Resuspend the Fura-2-loaded acini in a fresh buffer.

-

Place an aliquot of the acinar suspension in a temperature-controlled cuvette with stirring in a fluorometer.

-

Excite the Fura-2 at 340 nm and 380 nm and measure the fluorescence emission at 510 nm.

-

Establish a baseline fluorescence ratio (340/380 nm).

-

Add JMV-180 or other secretagogues and record the change in the fluorescence ratio over time.

-

Calibrate the fluorescence signal at the end of each experiment using a cell-permeabilizing agent (e.g., digitonin) in the presence of a calcium chelator (e.g., EGTA) and a saturating concentration of calcium to determine the minimum and maximum fluorescence ratios, respectively.

Experimental Workflow Diagram

Caption: General workflow for studying JMV-180's effects on pancreatic acini.

Conclusion

Caerulein(4-10), nle(8)- (JMV-180) is a powerful tool for elucidating the complex signaling mechanisms that govern pancreatic exocrine secretion. Its unique ability to act as an agonist at high-affinity CCK-A receptors while antagonizing low-affinity receptors allows for the specific investigation of the stimulatory pathway of amylase release, independent of the inhibitory effects seen at high agonist concentrations. The ongoing debate regarding the precise mechanism of JMV-180-induced calcium mobilization highlights the need for further research to fully unravel the intricacies of pancreatic acinar cell signaling. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to understand and modulate pancreatic function.

References

- 1. CCK-JMV-180: a peptide that distinguishes high-affinity cholecystokinin receptors from low-affinity cholecystokinin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of cholecystokinin (CCK)-JMV-180 on the CCK receptors of rabbit pancreatic acini and gallbladder smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The cholecystokinin analogues JMV-180 and CCK-8 stimulate phospholipase C through the same binding site of CCKA receptor in rat pancreatic acini - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of Caerulein Analogue [Nle⁸]-Caerulein(4-10) as a Cholecystokinin (CCK) Agonist: A Technical Guide

Introduction

Cholecystokinin (CCK) is a crucial peptide hormone and neurotransmitter in the gastrointestinal and central nervous systems, mediating its effects through two primary G-protein coupled receptors: CCK₁ (formerly CCK-A) and CCK₂ (formerly CCK-B). These receptors are key targets in drug development for various conditions, including digestive disorders, anxiety, and pain management. Caerulein, a decapeptide originally isolated from the skin of the Australian green tree frog, is a potent and non-selective CCK receptor agonist. Its structural similarity to CCK has made it a valuable tool in studying the physiological roles of CCK receptors.

Cholecystokinin Receptors and Signal Transduction

CCK receptors are present in both the central nervous system and peripheral tissues. The CCK₁ receptor has a high affinity for the sulfated form of CCK, while the CCK₂ receptor binds both sulfated and non-sulfated forms of CCK and gastrin with high affinity[1]. Upon agonist binding, both receptor subtypes primarily couple to the Gq alpha subunit of the heterotrimeric G-protein. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).

Quantitative Biological Data

While specific binding affinity (Ki) and potency (EC₅₀/IC₅₀) values for [Nle⁸]-Caerulein(4-10) are not extensively documented, the following tables provide representative data for the parent compound, caerulein, and other relevant CCK agonists to offer a comparative context for its expected activity profile. The C-terminal tetrapeptide of caerulein is known to be sufficient for binding and biological activity, with the sulfated tyrosine residue significantly increasing affinity[1].

Table 1: Binding Affinity of CCK Agonists at CCK Receptors

| Compound | Receptor Subtype | Preparation | Radioligand | Ki (nM) | Reference |

| Caerulein | CCK₁ | Rat pancreatic acini | [³H]Caerulein | - | [1] |

| CCK-8 (sulfated) | CCK₁ | Rat pancreatic acini | [¹²⁵I]CCK-8 | ~1-5 | [2] |

| CCK-8 (sulfated) | CCK₂ | Guinea pig cerebral cortex | [¹²⁵I]CCK-8 | ~0.5-2 | General Literature |

| Gastrin-17 | CCK₂ | Guinea pig cerebral cortex | [¹²⁵I]CCK-8 | ~1-10 | General Literature |

Note: Specific Ki values for caerulein are not consistently reported in the same format as for CCK-8. However, its high potency in functional assays suggests a high affinity.

Table 2: Functional Potency of CCK Agonists

| Compound | Assay | Tissue/Cell Line | Measured Response | EC₅₀ (nM) | Reference |

| Caerulein | Amylase Secretion | Rat pancreatic acini | Amylase Release | ~0.1-1 | [1] |

| Caerulein | Calcium Outflux | Rat pancreatic acini | ⁴⁵Ca²⁺ Efflux | ~1-10 | [1] |

| CCK-8 (sulfated) | Amylase Secretion | Rat pancreatic acini | Amylase Release | ~0.1-1 | [2] |

| CCK-8 (sulfated) | Inositol Phosphate | CHO-CCK₁ cells | IP Accumulation | ~0.1-0.5 | General Literature |

| CCK-8 (sulfated) | Inositol Phosphate | AR42J cells (CCK₂) | IP Accumulation | ~0.5-2 | General Literature |

Experimental Protocols

The characterization of a novel CCK agonist like [Nle⁸]-Caerulein(4-10) involves a series of in vitro and in vivo experiments to determine its binding affinity, functional potency, and physiological effects.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of the test compound for CCK₁ and CCK₂ receptors.

Methodology:

-

Membrane Preparation: Membranes are prepared from tissues or cells expressing the target receptor (e.g., rat pancreas for CCK₁, guinea pig brain cortex or transfected cell lines for CCK₂).

-

Incubation: A constant concentration of a suitable radioligand (e.g., [¹²⁵I]CCK-8) is incubated with the membrane preparation in the presence of increasing concentrations of the unlabeled test compound.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a gamma counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Functional Assays

1. Calcium Mobilization Assay

Objective: To measure the ability of the test compound to stimulate intracellular calcium release, a hallmark of CCK receptor activation.

Methodology:

-

Cell Culture: Cells endogenously expressing or transfected with CCK₁ or CCK₂ receptors (e.g., AR42J, CHO-CCK₁) are cultured.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Stimulation: The cells are stimulated with increasing concentrations of the test compound.

-

Detection: The change in fluorescence intensity, which is proportional to the intracellular calcium concentration, is measured using a fluorometric imaging plate reader (FLIPR) or a fluorescence microscope.

-

Data Analysis: The concentration of the test compound that produces 50% of the maximal response (EC₅₀) is determined.

2. Amylase Secretion Assay

Objective: To assess the functional activity of the test compound in a physiologically relevant primary cell system.

Methodology:

-

Acinar Cell Isolation: Pancreatic acini are isolated from rodents (e.g., rats or guinea pigs) by collagenase digestion.

-

Incubation: The isolated acini are incubated with increasing concentrations of the test compound for a defined period (e.g., 30 minutes).

-

Sample Collection: The incubation is stopped, and the supernatant is collected to measure released amylase, while the remaining cells are lysed to determine the total amylase content.

-

Amylase Measurement: Amylase activity is measured using a commercially available kit.

-

Data Analysis: Amylase release is expressed as a percentage of the total amylase content, and the EC₅₀ is calculated.

In Vivo Models

Caerulein-Induced Pancreatitis

Objective: To evaluate the in vivo potency and potential therapeutic or adverse effects of the test compound. As caerulein is a standard agent for inducing experimental pancreatitis, an analogue would be characterized for its ability to produce a similar effect.

Methodology:

-

Animal Model: Rodents (typically mice or rats) are used.

-

Compound Administration: The test compound is administered, usually via intraperitoneal injections, at various doses. The standard protocol for caerulein involves repeated hourly injections.

-

Sample Collection: At various time points after administration, blood and pancreas tissue are collected.

-

Biochemical Analysis: Serum levels of amylase and lipase are measured.

-

Histological Analysis: Pancreatic tissue is fixed, sectioned, and stained (e.g., with hematoxylin and eosin) to assess for edema, inflammation, and acinar cell necrosis.

-

Data Analysis: Dose-response relationships for the induction of pancreatitis markers are established.

Conclusion

[Nle⁸]-Caerulein(4-10) is an analogue of the potent CCK agonist caerulein. Based on established structure-activity relationships, it is expected to be a high-affinity agonist at both CCK₁ and CCK₂ receptors, with the norleucine substitution likely enhancing its stability. Its biological characterization would follow a standard workflow of in vitro binding and functional assays to determine its affinity and potency, followed by in vivo studies to assess its physiological and potential pathophysiological effects. While specific quantitative data for this particular analogue remains elusive in the broader scientific literature, the methodologies and comparative data presented in this guide provide a robust framework for its evaluation and for understanding its biological activity within the context of CCK receptor pharmacology.

References

- 1. The interaction of caerulein with the rat pancreas. 3. Structural requirements for in vitro binding of caerulein-like peptides and its relationship to increased calcium outflux, adenylate cyclase activation, and secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Experimental pancreatitis is mediated by low-affinity cholecystokinin receptors that inhibit digestive enzyme secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cholecystokinin Connection: Unraveling the Structure-Activity Relationship of Caerulein(4-10), nle(8)

A Technical Guide for Researchers and Drug Development Professionals

Caerulein, a decapeptide originally isolated from the skin of the Australian green tree frog, and its analogues have long been subjects of intense scientific scrutiny due to their potent and diverse pharmacological activities. These peptides share significant structural homology with the C-terminal octapeptide of cholecystokinin (CCK-8), a crucial hormone and neurotransmitter in the gastrointestinal and central nervous systems. This shared structural motif underpins their ability to interact with and modulate cholecystokinin receptors (CCK1 and CCK2), making them valuable tools for physiological research and potential therapeutic agents.

This technical guide delves into the core of the structure-activity relationship (SAR) of a specific caerulein analogue, Caerulein(4-10), nle(8). This heptapeptide fragment of caerulein incorporates a strategic substitution of the methionine residue at position 8 with norleucine (nle). This modification is a common strategy in peptide chemistry to enhance stability against oxidation without significantly altering the steric and hydrophobic properties of the side chain. Understanding the precise impact of these structural features on receptor binding and functional activity is paramount for the rational design of novel CCK receptor ligands with improved therapeutic profiles.

Structure-Activity Relationship: Key Determinants of Affinity and Potency

The interaction of caerulein and its analogues with CCK receptors is a nuanced interplay of various structural features. The C-terminal heptapeptide fragment is widely recognized as the minimal sequence required for high-affinity binding and biological activity. Key determinants of this interaction include:

-

The Sulfated Tyrosine Residue: The presence of a sulfate group on the tyrosine residue is critical for high-affinity binding to the CCK1 receptor. Desulfation typically leads to a dramatic decrease in affinity for CCK1 receptors, while its impact on CCK2 receptor binding is less pronounced.

-

The C-terminal Tetrapeptide: The sequence Trp-Met-Asp-Phe-NH2, found at the C-terminus of both CCK-8 and caerulein, is essential for receptor recognition and activation.

-

Methionine vs. Norleucine Substitution: The methionine residue at position 8 of caerulein (and position 5 of CCK-8) is susceptible to oxidation, which can lead to a loss of biological activity. Replacing methionine with the isosteric and more stable amino acid norleucine is a common strategy to improve the peptide's shelf-life and in vivo stability while aiming to retain its pharmacological profile. The subtle differences in the electronic and conformational properties between the thioether side chain of methionine and the alkyl side chain of norleucine can, however, influence receptor affinity and selectivity.

To facilitate a comparative understanding, the following tables summarize representative binding affinity and functional potency data for CCK-8 and other relevant analogues. This data, while not specific to Caerulein(4-10), nle(8), provides a crucial framework for inferring its likely pharmacological characteristics.

Table 1: Representative Binding Affinities (Ki in nM) of CCK Analogues at CCK1 and CCK2 Receptors

| Compound | CCK1 Receptor (Ki, nM) | CCK2 Receptor (Ki, nM) |

| CCK-8 (sulfated) | ~1 | ~1 |

| CCK-8 (non-sulfated) | >100 | ~10 |

| CCK-4 | >1000 | ~10 |

| Gastrin | >1000 | ~1 |

Note: This table presents approximate values based on a compilation of data from multiple sources for illustrative purposes. Actual values may vary depending on the specific experimental conditions.

Table 2: Representative Functional Potencies (EC50 in nM) of CCK Analogues

| Compound | Functional Assay | CCK1 Receptor (EC50, nM) | CCK2 Receptor (EC50, nM) |

| CCK-8 (sulfated) | Amylase Release (pancreatic acini) | ~0.1 | - |

| CCK-8 (sulfated) | Calcium Mobilization | ~0.1 | ~1 |

| Caerulein | Amylase Release (pancreatic acini) | ~0.05 | - |

Note: This table presents approximate values based on a compilation of data from multiple sources for illustrative purposes. Actual values may vary depending on the specific experimental conditions.

Experimental Protocols

The quantitative data presented in structure-activity relationship studies are derived from a variety of well-established experimental protocols. Below are detailed methodologies for key assays used to characterize the interaction of ligands like Caerulein(4-10), nle(8) with CCK receptors.

Radioligand Binding Assay

This assay is the gold standard for determining the affinity of a ligand for its receptor. It involves the use of a radiolabeled ligand that binds to the receptor and a test compound (the "cold" ligand) that competes for the same binding site.

Objective: To determine the inhibitory constant (Ki) of a test compound, which reflects its binding affinity for the CCK1 and CCK2 receptors.

Materials:

-

Cell membranes expressing either CCK1 or CCK2 receptors.

-

Radiolabeled ligand (e.g., [125I]CCK-8 or [3H]propionyl-CCK-8).

-

Unlabeled test compound (e.g., Caerulein(4-10), nle(8)).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 1 mM EGTA, and 0.1% BSA).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubation: In a 96-well plate, incubate a fixed concentration of the radiolabeled ligand with varying concentrations of the unlabeled test compound and the cell membranes expressing the target receptor.

-

Equilibrium: Allow the binding reaction to reach equilibrium (typically 60-120 minutes at room temperature or 37°C).

-

Separation: Rapidly separate the bound from the free radioligand by vacuum filtration through glass fiber filters. The filters will trap the cell membranes with the bound radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the concentration of the test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Functional Assay: Calcium Mobilization

Activation of CCK receptors, which are G-protein coupled receptors (GPCRs), leads to an increase in intracellular calcium concentration. This response can be measured using fluorescent calcium indicators.

Objective: To determine the half-maximal effective concentration (EC50) of a test compound, which reflects its potency in activating the CCK1 or CCK2 receptor.

Materials:

-

Intact cells expressing either CCK1 or CCK2 receptors.

-

Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).

-

Test compound (e.g., Caerulein(4-10), nle(8)).

-

Fluorometric imaging plate reader or fluorescence microscope.

Procedure:

-

Cell Loading: Incubate the cells with the fluorescent calcium indicator dye. The acetoxymethyl (AM) ester form of the dye allows it to cross the cell membrane. Once inside the cell, cellular esterases cleave the AM group, trapping the fluorescent dye in the cytoplasm.

-

Baseline Measurement: Measure the baseline fluorescence of the cells before adding the test compound.

-

Stimulation: Add varying concentrations of the test compound to the cells.

-

Fluorescence Measurement: Monitor the change in fluorescence over time. An increase in intracellular calcium concentration will lead to an increase in the fluorescence of the indicator dye.

-

Data Analysis: Plot the peak fluorescence response against the logarithm of the concentration of the test compound. The concentration of the test compound that produces 50% of the maximal response is the EC50 value.

Signaling Pathways and Experimental Workflows

The biological effects of Caerulein(4-10), nle(8) are mediated through the activation of specific intracellular signaling cascades following its binding to CCK receptors. The diagrams below, generated using the DOT language, illustrate these pathways and a typical experimental workflow for characterizing such a compound.

Caption: CCK Receptor Signaling Pathways.

References

A Technical Guide to Caerulein-Induced Acute Pancreatitis: Mechanisms, Protocols, and Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

The experimental induction of acute pancreatitis (AP) is a cornerstone of research into the disease's pathophysiology and the development of novel therapeutics. Among the most widely utilized and well-characterized methods is the administration of supramaximal doses of caerulein, a decapeptide analogue of cholecystokinin (CCK). This model reliably reproduces the key features of mild, edematous pancreatitis in humans, including hyperamylasemia, pancreatic edema, and inflammatory cell infiltration. Its high reproducibility and the ability to modulate severity, particularly with the co-administration of lipopolysaccharide (LPS) to mimic severe necrotizing pancreatitis, make it an invaluable tool. This technical guide provides an in-depth overview of the core mechanisms, detailed experimental protocols, and critical signaling pathways involved in caerulein-induced acute pancreatitis.

Mechanism of Action: From Hyperstimulation to Injury

Caerulein is a potent agonist of the cholecystokinin receptor (CCK-R) found on pancreatic acinar cells.[1][2] While physiological doses of CCK or caerulein stimulate the orderly secretion of digestive enzymes, supramaximal (hyperstimulatory) doses trigger a cascade of pathological intracellular events that initiate pancreatic injury.[3][4]

The primary trigger is the disruption of normal intracellular calcium signaling.[5] Instead of the typical transient, polarized calcium oscillations confined to the apical region of the acinar cell, caerulein hyperstimulation causes a sustained, global elevation of cytosolic calcium concentration.[6][7][8] This aberrant calcium signal is a critical early event that leads to:

-

Premature Intra-acinar Zymogen Activation: The pathological calcium rise facilitates the premature activation of digestive proenzymes, most notably trypsinogen into trypsin, within the acinar cell.[9] This activation is believed to occur via the lysosomal hydrolase cathepsin B.[10] Once activated, trypsin can activate a host of other zymogens, leading to cellular autodigestion.[10]

-

Disruption of Secretory Pathways: The normal, organized fusion of zymogen granules with the apical membrane is inhibited. Instead, large cytoplasmic vacuoles form, containing both digestive and lysosomal enzymes.[11][12]

-

Induction of Inflammatory Pathways: Pathological calcium signaling, along with cellular injury, activates key transcription factors such as Nuclear Factor-kappa B (NF-κB), which orchestrates the expression of numerous pro-inflammatory cytokines and chemokines (e.g., TNF-α, IL-6).[13][14][15] This initiates an inflammatory cascade, recruiting neutrophils and macrophages to the pancreas and amplifying the injury.[15][16]

Key Signaling Pathways

The induction of pancreatitis by caerulein involves a complex interplay of intracellular signaling cascades. The two most critical pathways are aberrant calcium signaling and the subsequent activation of the NF-κB inflammatory pathway.

Aberrant Calcium and Calcineurin Signaling

Supramaximal CCK-R stimulation leads to a sustained, global increase in intracellular Ca2+. This pathological signal activates downstream effectors, including the Ca2+/calmodulin-dependent phosphatase, calcineurin.[9] Calcineurin appears to mediate the pathological zymogen activation, representing a key link between the aberrant calcium signal and the initiation of cellular autodigestion.[9]

NF-κB Inflammatory Pathway Activation

Acinar cell injury and the initial enzymatic damage trigger the activation of the NF-κB pathway.[13][17] This is a pivotal event that transitions the initial cellular injury into a full-blown inflammatory response.[14] Activation of NF-κB leads to the transcription and release of potent pro-inflammatory cytokines and chemokines, which recruit immune cells, primarily neutrophils, to the pancreas.[13][15] These infiltrating leukocytes release their own cytotoxic and pro-inflammatory mediators, further exacerbating pancreatic damage and contributing to systemic inflammation.[15]

Experimental Protocols

The following are detailed protocols for inducing mild and severe acute pancreatitis in mice, the most common species used for this model.

General Preparation

-

Animal Model: C57BL/6 or NIH mice (8-12 weeks old) are commonly used.[1][18] Animals should be fasted for 12-18 hours before the experiment with free access to water.[10][18]

-

Caerulein Solution Preparation: Dissolve 1 mg of caerulein powder in 1 mL of sterile saline (0.9% NaCl) to create a 1 mg/mL stock solution.[10] This solution can be aliquoted and stored at -20°C. Before use, thaw an aliquot and dilute it with sterile saline to a working concentration, typically 5 µg/mL or 10 µg/mL, for a standard 50 µg/kg dose in a 20-25g mouse (approximately 100-125 µL injection volume).[10]

Protocol for Mild (Edematous) Acute Pancreatitis

This protocol reliably induces a self-limiting pancreatitis characterized by edema and a moderate inflammatory infiltrate.

-

Induction: Administer intraperitoneal (i.p.) injections of caerulein (50 µg/kg) every hour for 7 to 10 consecutive hours.[1][16] The control group receives hourly i.p. injections of an equivalent volume of sterile saline.

-

Termination and Sample Collection: Euthanize animals 1 hour after the final injection.[19]

-

Blood Collection: Collect blood via cardiac puncture for serum separation. Analyze serum for amylase and lipase activity.

-

Tissue Collection: Carefully dissect the pancreas, trim it of fat and other tissues, and weigh it (pancreatic weight to body weight ratio is an indicator of edema).[11] A portion of the pancreas should be fixed in 10% neutral buffered formalin for histopathological analysis (H&E staining).[20] Another portion can be snap-frozen in liquid nitrogen and stored at -80°C for biochemical assays (e.g., myeloperoxidase [MPO] activity to quantify neutrophil infiltration) or molecular analysis.[21]

Protocol for Severe (Necrotizing) Acute Pancreatitis

To model the more severe form of human pancreatitis, which involves significant necrosis, caerulein is often administered in combination with lipopolysaccharide (LPS), a bacterial endotoxin that provokes a much stronger inflammatory response.[22][23]

-

Induction: Administer hourly i.p. injections of caerulein (50 µg/kg) for 7 hours. One hour after the final caerulein injection, administer a single i.p. injection of LPS (10 mg/kg).[10][18]

-

Termination and Sample Collection: Euthanize animals at desired time points after the LPS injection (e.g., 3 to 24 hours) to study the progression of severe pancreatitis.[18] Sample collection and processing are the same as for the mild AP model. This model typically results in significant pancreatic necrosis and can be associated with mortality.[22][23]

Data Presentation: Quantitative Assessment of Pancreatitis

The severity of caerulein-induced pancreatitis is assessed using a combination of biochemical markers and histological scoring.

Biochemical Markers

The primary biochemical indicators are serum levels of pancreatic enzymes. The inflammatory response can be quantified by measuring tissue MPO activity and serum cytokine levels.

| Parameter | Control (Saline) | Mild AP (Caerulein) | Severe AP (Caerulein + LPS) | Time Point | Reference |

| Serum Amylase (U/L) | ~1,500 - 2,000 | > 10,000 | > 12,000 | 7-12 hours | [18][19][24] |

| Serum Lipase (U/L) | ~100 - 500 | > 5,000 | > 7,000 | 7-12 hours | [19][24] |

| Pancreatic MPO (U/g) | < 1.0 | ~5 - 10 | > 15 | 9-12 hours | [21] |

| Pancreatic Edema (%) | Baseline | Significant increase | Marked increase | 7-9 hours | [11][25] |

Note: Values are approximate and can vary based on mouse strain, specific protocol, and assay used. The table illustrates typical fold-changes and relative severity.

Histopathological Evaluation

Histological analysis provides a semi-quantitative assessment of pancreatic injury. Sections are typically scored for edema, inflammatory cell infiltration, and acinar cell necrosis.[26][27]

| Histological Feature | Description | Scoring (Typical 0-3 Scale) |

| Edema | Widening of the interlobular and interstitial spaces. | 0: Absent; 1: Mild; 2: Moderate; 3: Severe |

| Inflammation | Infiltration of inflammatory cells (neutrophils, monocytes). | 0: Absent; 1: Mild; 2: Moderate; 3: Severe |

| Acinar Necrosis | Loss of acinar cell structure, pyknotic nuclei, cell ghosts. | 0: Absent; 1: <15%; 2: 15-35%; 3: >35% |

| Vacuolization | Formation of clear vacuoles within acinar cell cytoplasm. | Assessed as part of overall acinar cell injury. |

Reference for scoring criteria:[26][27]

Time-Course of Injury

The pathological changes in the caerulein model follow a predictable time course.

| Time After First Injection | Key Pathological Events |

| 30 min - 1 hour | Intrapancreatic trypsin activation peaks; serum amylase/lipase begin to rise.[25] |

| 3 - 5 hours | Progressive disruption of Ca2+ signaling; acinar cell vacuolization and swelling become prominent.[6][20] |

| 6 - 8 hours | Interstitial edema is maximal; inflammatory cell infiltration begins and becomes significant.[11][25] |

| 12 hours | Acinar cell necrosis reaches its peak; serum amylase levels are maximal.[11] |

| 24 hours - 7 days | Infiltration of mononuclear cells; initiation of tissue repair and regeneration. The pancreas almost completely recovers by day 7 in the mild model.[20][28] |

Conclusion

The caerulein-induced pancreatitis model is a robust and versatile tool for studying the fundamental mechanisms of acute pancreatitis. By understanding its molecular basis, involving aberrant calcium signaling and NF-κB activation, researchers can effectively utilize the detailed protocols provided herein to investigate disease pathogenesis and evaluate the efficacy of potential therapeutic interventions. The quantitative and histological data presented offer clear benchmarks for assessing the severity of pancreatic injury, ensuring consistency and comparability across studies. This model remains indispensable for advancing our knowledge and developing treatments for this challenging inflammatory disease.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Cerulein Pancreatitis: Oxidative Stress, Inflammation, and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. wjgnet.com [wjgnet.com]

- 5. wjgnet.com [wjgnet.com]

- 6. Progressive disruption of acinar cell calcium signaling is an early feature of cerulein-induced pancreatitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cn.aminer.org [cn.aminer.org]

- 8. Intracellular Ca2+ Signalling in the Pathogenesis of Acute Pancreatitis: Recent Advances and Translational Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.physiology.org [journals.physiology.org]

- 10. yeasenbio.com [yeasenbio.com]

- 11. Caerulein-induced acute necrotizing pancreatitis in mice: protective effects of proglumide, benzotript, and secretin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Caerulein-induced acute necrotizing pancreatitis in mice: protective effects of proglumide, benzotript, and secretin PMID: 2984080 | MCE [medchemexpress.cn]

- 13. GSK-3β activates NF-κB to aggravate caerulein-induced early acute pancreatitis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. academic.oup.com [academic.oup.com]

- 16. Experimental Models of Pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Signaling Pathways Involved in Acute Pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A mouse model of severe acute pancreatitis induced with caerulein and lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Duration of injury correlates with necrosis in caerulein-induced experimental acute pancreatitis: implications for pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Preparing a Mice Model of Severe Acute Pancreatitis via a Combination of Caerulein and Lipopolysaccharide Intraperitoneal Injection [jove.com]

- 23. wjgnet.com [wjgnet.com]

- 24. Systematic metabolic profiling of mice with caerulein-induced acute pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Histopathology and pathogenesis of caerulein-, duct ligation-, and arginine-induced acute pancreatitis in Sprague-Dawley rats and C57BL6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. Caerulin-induced pancreatitis in rats: Histological and genetic expression changes from acute phase to recuperation - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Caerulein(4-10), Nle(8)- Induced Signaling Pathways in Pancreatitis Models

For Researchers, Scientists, and Drug Development Professionals

Abstract

Experimental models of acute pancreatitis are crucial for understanding the molecular pathogenesis of the disease and for the development of novel therapeutic interventions. Caerulein, a cholecystokinin (CCK) analogue, is widely used to induce pancreatitis in rodent models. This technical guide focuses on the signaling pathways activated by a specific caerulein analogue, Caerulein(4-10), nle(8)-, in pancreatic acinar cells, leading to the initiation and progression of pancreatitis. While direct comparative studies with this specific analogue are limited, its structural similarity to caerulein allows for the extrapolation of its mechanism of action through the CCK receptor, initiating a cascade of intracellular events. This guide details the core signaling pathways, provides a compilation of quantitative data from relevant studies, outlines key experimental protocols, and presents visual diagrams of the signaling cascades and experimental workflows.

Introduction to Caerulein-Induced Pancreatitis

Acute pancreatitis is a complex inflammatory disease of the pancreas. The experimental induction of pancreatitis using supramaximal doses of caerulein in rodents is a well-established and reproducible model that mimics the early stages of human acute pancreatitis.[1] Caerulein and its analogues act as agonists at the cholecystokinin receptor (CCK-R) on pancreatic acinar cells.[2] While physiological stimulation of CCK-R triggers digestive enzyme secretion, supramaximal stimulation leads to a pathological cascade of events, including premature intracellular activation of digestive enzymes, inflammation, and cell death.[3]

Note on Caerulein(4-10), nle(8)-: This specific analogue is a C-terminal heptapeptide of caerulein with a norleucine substitution at position 8. While the reviewed literature primarily refers to "caerulein" or "cerulein," it is a reasonable scientific assumption that Caerulein(4-10), nle(8)- interacts with the same CCK receptors and elicits qualitatively similar downstream signaling pathways, with potential differences in potency and binding affinity.

Core Signaling Pathways

The binding of Caerulein(4-10), nle(8)- to the CCK receptor on pancreatic acinar cells initiates a complex network of intracellular signaling pathways. The three central pathways implicated in the pathogenesis of caerulein-induced pancreatitis are:

-

Calcium Signaling: Pathological, sustained elevation of intracellular calcium ([Ca2+]i) is a critical early event. This is triggered by the release of Ca2+ from intracellular stores, primarily the endoplasmic reticulum, and subsequent influx of extracellular Ca2+.[4][5] This sustained global Ca2+ signal, in contrast to the physiological apical Ca2+ transients, is a key trigger for downstream pathological events.

-

NF-κB Signaling: The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation. In caerulein-induced pancreatitis, NF-κB is rapidly activated in acinar cells, leading to the transcription of pro-inflammatory cytokines and chemokines such as TNF-α and IL-6.[6] This contributes to the local and systemic inflammatory response characteristic of acute pancreatitis.

-

Mitogen-Activated Protein Kinase (MAPK) Signaling: The MAPK family, including JNK (c-Jun N-terminal kinase), ERK (extracellular signal-regulated kinase), and p38, are activated in response to cellular stress.[7] In the context of pancreatitis, these kinases are involved in mediating the inflammatory response and apoptosis.[8][9]

Signaling Pathway Diagrams

Caption: Caerulein analogue signaling cascade in pancreatic acinar cells.

Quantitative Data Summary

The following tables summarize quantitative data from studies using caerulein-induced pancreatitis models. These data provide insights into the magnitude of changes in key signaling molecules and inflammatory markers.

Table 1: Changes in NF-κB Signaling Components

| Parameter | Model System | Treatment | Fold Change (vs. Control) | Reference |

| Phospho-NF-κB p65 | Mouse Pancreas | Caerulein | ~2.5 | [6] |

| IκBα Degradation | Rat Pancreas | Caerulein | Significant Decrease | [10] |

| IκBβ Degradation | Rat Pancreas | Caerulein | Significant Decrease | [10] |

| Nuclear NF-κB p65 | Rat Pancreas | Caerulein | Significant Increase | [10] |

Table 2: Changes in Pro-inflammatory Cytokine Levels

| Cytokine | Model System | Treatment | Fold Change (vs. Control) | Time Point | Reference |

| TNF-α mRNA | Mouse Pancreas | Caerulein | 3.4 | 30 min | [6] |

| IL-6 mRNA | Mouse Pancreas | Caerulein | 2.8 | 30 min | [6] |

| Serum TNF-α | Mouse | Caerulein | 4.6 | 30 min | [6] |

| Serum IL-6 | Mouse | Caerulein | 4.2 | 30 min | [6] |

| Pancreatic TNF-α | Mouse | Caerulein | Peak at 6h | 6 h | [11] |

| Pancreatic IL-1β | Mouse | Caerulein | Peak at 12h | 12 h | [11] |

| Serum IL-6 | Mouse | Caerulein | Peak at 12h | 12 h | [12] |

| Serum MCP-1 | Mouse | Caerulein | Peak at 8h | 8 h | [12] |

Table 3: Changes in MAPK Phosphorylation

| MAPK | Model System | Treatment | Fold Change (vs. Control) | Reference |

| Phospho-JNK1/2 | Mouse Pancreas | Caerulein | Significant Increase | [7] |

| Phospho-ERK1/2 | Mouse Pancreas | Caerulein | Significant Increase | [7] |

| Phospho-p38 | Mouse Pancreas | Caerulein | Significant Increase | [7] |

Experimental Protocols

Caerulein-Induced Acute Pancreatitis in Mice

This protocol describes the induction of acute pancreatitis in mice using intraperitoneal injections of a caerulein analogue.

Materials:

-

Caerulein analogue (e.g., Caerulein(4-10), nle(8)-)

-

Sterile 0.9% saline

-

Male C57BL/6 or other suitable mouse strain (8-10 weeks old)

-

Syringes and needles for intraperitoneal injection

Procedure:

-

Fast mice for 12-18 hours before the experiment, with free access to water.

-

Prepare a stock solution of the caerulein analogue in sterile saline. A common dose for caerulein is 50 µg/kg body weight.[13][14]

-

Administer hourly intraperitoneal injections of the caerulein analogue solution for a total of 6 to 12 injections.[14][15] Control animals receive injections of sterile saline.

-

Euthanize mice at desired time points after the final injection (e.g., 1, 3, 6, 12, 24 hours) for tissue and blood collection.

-

Collect blood via cardiac puncture for serum analysis (e.g., amylase, lipase, cytokines).

-

Perfuse the pancreas with cold phosphate-buffered saline (PBS) and excise the organ for histological analysis, protein extraction (for Western blotting), or RNA extraction (for RT-qPCR).

Western Blotting for NF-κB Activation

This protocol outlines the detection of NF-κB activation by measuring the levels of phosphorylated p65 and the degradation of IκBα in pancreatic tissue lysates.

Materials:

-

Pancreatic tissue homogenates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-IκBα, anti-β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Homogenize pancreatic tissue in ice-cold RIPA buffer.

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant.

-

Determine the protein concentration of the lysate using a BCA assay.

-

Denature protein samples by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane for 1 hour at room temperature in blocking buffer.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply ECL substrate and visualize the protein bands using an imaging system.

-

Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Intracellular Calcium Measurement in Pancreatic Acinar Cells

This protocol describes the measurement of intracellular calcium concentration ([Ca2+]i) in isolated pancreatic acinar cells using a fluorescent calcium indicator.

Materials:

-

Isolated pancreatic acini

-

Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)

-

Hanks' Balanced Salt Solution (HBSS) or similar buffer

-

Caerulein analogue solution

-

Fluorescence microscopy system with a perfusion chamber

Procedure:

-

Isolate pancreatic acini from mice or rats by collagenase digestion.

-

Load the acini with a fluorescent calcium indicator dye (e.g., 5 µM Fluo-4 AM for 20-30 minutes at room temperature).[5]

-

Wash the cells to remove excess dye and allow for de-esterification.

-

Transfer the loaded acini to a perfusion chamber on the stage of a fluorescence microscope.

-

Perfuse the cells with buffer and establish a baseline fluorescence recording.

-

Stimulate the cells by perfusing with a buffer containing the caerulein analogue at the desired concentration.

-

Record the changes in fluorescence intensity over time.

-

For ratiometric dyes like Fura-2, alternate excitation wavelengths (e.g., 340 nm and 380 nm) and measure the ratio of emitted fluorescence. For single-wavelength dyes like Fluo-4, measure the change in fluorescence intensity.

-

Analyze the data to determine changes in [Ca2+]i, such as peak amplitude, duration, and oscillation frequency.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the typical experimental workflow for studying caerulein-induced pancreatitis and the logical relationship between the key pathological events.

Caption: Typical experimental workflow for caerulein-induced pancreatitis.

Caption: Logical relationship of pathological events in pancreatitis.

Conclusion

The administration of Caerulein(4-10), nle(8)- in rodent models provides a valuable tool for investigating the molecular mechanisms of acute pancreatitis. The activation of CCK receptors triggers a cascade of intracellular events dominated by pathological calcium signaling, subsequent activation of NF-κB and MAPK pathways, and the release of pro-inflammatory mediators. This technical guide provides a comprehensive overview of these core signaling pathways, summarizes key quantitative data, and offers detailed experimental protocols to aid researchers in the design and execution of their studies. A thorough understanding of these signaling networks is essential for the identification of novel therapeutic targets for the treatment of acute pancreatitis.

References

- 1. selleck.co.jp [selleck.co.jp]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pnas.org [pnas.org]

- 4. Calcium imaging in intact mouse acinar cells in acute pancreas tissue slices - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Calcium signalling in the acinar environment of the exocrine pancreas: physiology and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. GSK-3β activates NF-κB to aggravate caerulein-induced early acute pancreatitis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Puerarin Ameliorates Caerulein-Induced Chronic Pancreatitis via Inhibition of MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Evidence for a role of mitogen-activated protein kinases in the treatment of experimental acute pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Impacts of Activation of the Mitogen-Activated Protein Kinase Pathway in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. spandidos-publications.com [spandidos-publications.com]

- 11. Actions of Cytokines in Caerulein-induced Acute Pancreatitis in Mice [jstage.jst.go.jp]

- 12. researchgate.net [researchgate.net]

- 13. A mouse model of severe acute pancreatitis induced with caerulein and lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Analysis of Pain and Analgesia Protocols in Acute Cerulein-Induced Pancreatitis in Male C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Preparing a Mice Model of Severe Acute Pancreatitis via a Combination of Caerulein and Lipopolysaccharide Intraperitoneal Injection [jove.com]

The Pathophysiology of Caerulein-Induced Chronic Pancreatitis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pathophysiology of caerulein-induced chronic pancreatitis, a widely utilized experimental model. It details the experimental protocols, summarizes key quantitative data, and illustrates the core signaling pathways involved in the initiation and progression of this disease model.

Introduction to the Caerulein-Induced Chronic Pancreatitis Model

Chronic pancreatitis is a progressive inflammatory disease characterized by irreversible damage to the pancreas, leading to fibrosis, acinar cell loss, and both exocrine and endocrine insufficiency[1][2]. The caerulein-induced model of chronic pancreatitis is a well-established and reproducible animal model that recapitulates many of the key histopathological features of the human disease[3]. Caerulein, a decapeptide analogue of cholecystokinin (CCK), when administered in supramaximal doses, causes hyperstimulation of pancreatic acinar cells, leading to cellular injury, inflammation, and, with repeated administration, the development of chronic changes including fibrosis[4][5]. This model is instrumental in investigating the molecular mechanisms of chronic pancreatitis and for the preclinical evaluation of novel therapeutic agents.

Experimental Protocols for Induction of Chronic Pancreatitis

The induction of chronic pancreatitis using caerulein typically involves repeated intraperitoneal injections. The following protocols are commonly employed:

Protocol 1: Caerulein-Induced Chronic Pancreatitis

-

Caerulein Administration: Mice receive intraperitoneal (i.p.) injections of caerulein at a dose of 50 µg/kg[1][2].

-

Injection Schedule: Injections are administered hourly for a total of 6-7 hours on two days per week[1][2].

-

Duration: The treatment regimen is typically continued for 10 weeks to establish chronic pancreatitis with significant fibrosis[1][2].

Protocol 2: Ethanol and Caerulein-Induced Chronic Pancreatitis

This modified protocol is used to model alcohol-induced chronic pancreatitis:

-

Animal Model: Male C57BL/6 mice[6].

-

Ethanol Administration: Mice are given intraperitoneal injections of ethanol (3 g/kg; 30% v/v) to sensitize the pancreas[6].

-

Caerulein Administration: Concurrently or subsequently, mice receive i.p. injections of caerulein (50 µg/kg)[6].

-

Duration: This combined treatment is typically carried out for six weeks[6].

Experimental Workflow

The following diagram outlines a typical experimental workflow for studying caerulein-induced chronic pancreatitis.

References

- 1. Chronic pancreatitis in a caerulein-induced mouse model is associated with an altered gut microbiome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Experimental Models of Pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Puerarin Ameliorates Caerulein-Induced Chronic Pancreatitis via Inhibition of MAPK Signaling Pathway [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. chemijournal.com [chemijournal.com]

- 6. An optimised mouse model of chronic pancreatitis with a combination of ethanol and cerulein - PMC [pmc.ncbi.nlm.nih.gov]

Inflammatory Response to Caerulein(4-10), nle(8)- Administration: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the inflammatory response following the administration of Caerulein(4-10), nle(8)-, a cholecystokinin (CCK) analog widely used to induce experimental acute pancreatitis (AP) in animal models. Understanding the intricate cellular and molecular events in this model is crucial for elucidating the pathogenesis of AP and for the development of novel therapeutic interventions.

Introduction

Acute pancreatitis is an inflammatory disease of the pancreas characterized by premature activation of digestive enzymes within acinar cells, leading to autodigestion, cell death, and a robust local and systemic inflammatory response. The caerulein-induced model of AP is a well-established, non-invasive, and highly reproducible method that mimics the early stages of human edematous pancreatitis.[1][2] Supramaximal stimulation of pancreatic acinar cells with caerulein leads to aberrant intracellular calcium signaling, zymogen activation, and the initiation of an inflammatory cascade.[2][3]

Core Pathophysiological Events

The administration of caerulein triggers a sequence of events culminating in pancreatic inflammation:

-

Acinar Cell Injury: Supramaximal doses of caerulein lead to the formation of cytoplasmic vacuoles, disruption of the actin cytoskeleton, and premature activation of trypsinogen to trypsin within acinar cells.[4][5] This intracellular trypsin activation is a critical initiating event, triggering a cascade of digestive enzyme activation and subsequent cellular injury.[6]

-

Inflammatory Cell Infiltration: The initial acinar cell injury promotes the release of pro-inflammatory mediators, leading to the recruitment of immune cells, predominantly neutrophils and macrophages, into the pancreatic interstitium.[7][8] This infiltration is a hallmark of the inflammatory response in AP.

-

Edema Formation: Increased vascular permeability, a consequence of the inflammatory response, results in the accumulation of fluid in the interstitial space, leading to pancreatic edema.[9]

Quantitative Analysis of Inflammatory Mediators

The inflammatory response in caerulein-induced pancreatitis is characterized by a dynamic and time-dependent expression of various cytokines and chemokines. The following tables summarize the key quantitative changes observed in rodent models.

Table 1: Serum Biomarkers of Pancreatic Injury

| Biomarker | Animal Model | Time Post-Induction | Fold Change (approx.) | Reference |

| Amylase | Mouse | 7 hours | ~20x baseline | [10] |

| Amylase | Mouse | 12 hours | Peak | [7][11] |

| Lipase | Rat | 12 hours | Peak | [10] |

| Lipase | Mouse | Near-linear increase over 7 hours | - | [12] |

Table 2: Pancreatic Tissue Inflammatory Markers

| Marker | Animal Model | Time Post-Induction | Key Observations | Reference |

| Myeloperoxidase (MPO) | Mouse | 7 hours | Peak activity, indicating neutrophil infiltration | [7] |

| TNF-α | Mouse | 6 hours | Peak expression | [11] |

| IL-1β | Mouse | 12 hours | Peak expression | [11] |

| IL-6 | Rat | - | Significantly higher in pancreatitis group | [13] |

| MCP-1 | Rat | - | Significantly higher in pancreatitis group | [13] |

| CXCL-1 | Rat | - | Significantly higher in pancreatitis group | [13] |

Table 3: Time-Course of Histopathological Changes

| Histological Feature | Animal Model | Time Post-Induction | Severity | Reference |

| Edema | Rat | 9 hours | Peak | [11] |

| Neutrophil Infiltration | Rat | 9 hours | Peak | [11] |

| Acinar Cell Vacuolization | Rat | 9 hours | Peak | [11] |

| Acinar Cell Necrosis | Mouse | 18 hours | Maximal destruction | [10] |

Experimental Protocols

The following are detailed methodologies for inducing acute pancreatitis using caerulein in mice and rats.

Murine Model of Caerulein-Induced Acute Pancreatitis

This protocol is widely used due to the availability of genetically modified mouse strains.

Materials:

-

Caerulein (synthetic decapeptide)

-

Sterile 0.9% saline or Phosphate-Buffered Saline (PBS)

-

Male C57BL/6J or BALB/c mice (8-12 weeks old)

-

Syringes and needles for intraperitoneal injection

Procedure:

-

Preparation of Caerulein Solution: Dissolve caerulein in sterile saline or PBS to a final concentration of 10 µg/mL. Prepare fresh on the day of the experiment.

-

Animal Preparation: Acclimatize mice for at least one week before the experiment. Fast the mice for 12-18 hours before the first injection, with free access to water.[14]

-

Induction of Pancreatitis: Administer caerulein via intraperitoneal (i.p.) injection at a dose of 50 µg/kg body weight.[15] Repeat the injections hourly for a total of 6 to 12 doses.[16] The number of injections can be varied to modulate the severity of pancreatitis.

-

Control Group: Administer an equivalent volume of sterile saline or PBS to the control group using the same injection schedule.

-

Sample Collection: Euthanize mice at desired time points after the final injection (e.g., 1, 6, 12, 24 hours). Collect blood via cardiac puncture for serum analysis (amylase, lipase, cytokines). Perfuse the pancreas with cold saline, then excise, weigh, and divide it for histology, myeloperoxidase (MPO) assay, and molecular analyses (RNA/protein extraction).

Rat Model of Caerulein-Induced Acute Pancreatitis

This model is also frequently used and often results in a more severe pancreatitis compared to mice.

Materials:

-

Caerulein

-

Sterile 0.9% saline

-

Male Wistar or Sprague-Dawley rats (200-250 g)

-

Syringes and needles for intraperitoneal or subcutaneous injection

Procedure:

-

Preparation of Caerulein Solution: Prepare a sterile solution of caerulein in 0.9% saline.

-

Animal Preparation: Acclimatize rats for at least one week. Fast the animals overnight before the experiment, with free access to water.

-

Induction of Pancreatitis: Administer caerulein via i.p. or subcutaneous (s.c.) injections. A common protocol involves four hourly s.c. injections of 20 µg/kg body weight.[17] Alternatively, seven hourly i.p. injections of 50 µg/kg can be used.[10]

-

Control Group: Administer an equivalent volume of sterile saline to the control group.

-

Sample Collection: Euthanize rats at specified time points. Collect blood and pancreatic tissue as described for the murine model.

Signaling Pathways in Caerulein-Induced Pancreatitis

The inflammatory response to caerulein is orchestrated by a complex network of intracellular signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation in caerulein-induced pancreatitis.[18] Supramaximal caerulein stimulation leads to an increase in intracellular calcium, which, along with reactive oxygen species (ROS), activates the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and proteasomal degradation. This releases the NF-κB p65/p50 dimer, allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including TNF-α, IL-6, and various chemokines.[5][19]

MAPK and STAT3 Signaling Pathways

Mitogen-activated protein kinases (MAPKs), including ERK, JNK, and p38, are also activated in response to caerulein and contribute to the inflammatory response.[16] The JAK/STAT pathway, particularly STAT3, is another key player.[20] Cytokines like IL-6, produced via NF-κB activation, can further activate STAT3, creating a positive feedback loop that amplifies the inflammatory cascade.[20] These pathways regulate the expression of various inflammatory mediators and contribute to acinar cell injury.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for studying the inflammatory response in caerulein-induced pancreatitis.

Conclusion

The administration of Caerulein(4-10), nle(8)- provides a robust and reproducible model for studying the initial inflammatory events in acute pancreatitis. The activation of key signaling pathways, particularly NF-κB, MAPK, and STAT3, leads to a well-characterized inflammatory response involving cytokine production, immune cell infiltration, and pancreatic edema. This in-depth understanding of the molecular and cellular mechanisms is essential for the identification of novel therapeutic targets and the development of effective treatments for this debilitating disease. The experimental protocols and data presented in this guide serve as a valuable resource for researchers in the field of pancreatic biology and drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Systematic metabolic profiling of mice with caerulein-induced acute pancreatitis - Gong - Translational Gastroenterology and Hepatology [tgh.amegroups.org]

- 4. Pancreatic STAT3 protects mice against caerulein-induced pancreatitis via PAP1 induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Analysis of Pain and Analgesia Protocols in Acute Cerulein-Induced Pancreatitis in Male C57BL/6 Mice [frontiersin.org]

- 6. mdpi.com [mdpi.com]

- 7. Caerulein-induced acute pancreatitis in mice that constitutively overexpress Reg/PAP genes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. DSpace [kuscholarworks.ku.edu]

- 11. Actions of Cytokines in Caerulein-induced Acute Pancreatitis in Mice [jstage.jst.go.jp]

- 12. researchgate.net [researchgate.net]

- 13. Signaling Pathways Involved in Acute Pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A mouse model of severe acute pancreatitis induced with caerulein and lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Preparing a Mice Model of Severe Acute Pancreatitis via a Combination of Caerulein and Lipopolysaccharide Intraperitoneal Injection [jove.com]

- 16. Frontiers | Puerarin Ameliorates Caerulein-Induced Chronic Pancreatitis via Inhibition of MAPK Signaling Pathway [frontiersin.org]

- 17. researchgate.net [researchgate.net]

- 18. [PDF] Signaling Pathways Involved in Acute Pancreatitis | Semantic Scholar [semanticscholar.org]

- 19. GSK-3β activates NF-κB to aggravate caerulein-induced early acute pancreatitis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Role of Janus Kinase/Signal Transducers and Activators of Transcription in the Pathogenesis of Pancreatitis and Pancreatic Cancer [gutnliver.org]

Reactive oxygen species generation in Caerulein-induced pancreatitis

print(google_search.search(queries=["quantitative data ROS levels caerulein pancreatitis", "NADPH oxidase activity assay protocol pancreas", "Mitochondrial ROS measurement protocol pancreatic acinar cells", "superoxide dismutase activity assay pancreas protocol", "catalase activity assay pancreas protocol", "glutathione peroxidase activity assay pancreas protocol", "lipid peroxidation assay malondialdehyde pancreas protocol", "protein carbonyl assay pancreas protocol", "8-hydroxy-2'-deoxyguanosine ELISA protocol pancreas", "lucigenin chemiluminescence assay for NADPH oxidase activity", "dihydroethidium staining for superoxide protocol", "MitoSOX Red staining for mitochondrial superoxide protocol", "Amplex Red assay for hydrogen peroxide protocol", "caerulein-induced pancreatitis amylase lipase levels quantitative", "cytokine levels TNF-alpha IL-6 caerulein pancreatitis quantitative"]))

Reactive Oxygen Species, Ca2+ Stores and Acute Pancreatitis; a step closer to therapy? | Request PDF - ResearchGate Disruption of Ca2+ homeostasis can lead to severe damage of the pancreas, resulting in premature activation of digestive enzymes, vacuolisation and necrotic cell death, features typical of acute pancreatitis (AP). Therefore a fine balance between Ca2+ release from internal stores, Ca2+ entry and extrusion mechanisms is necessary to avoid injury. Precipitants of AP induce Ca2+ overload of the pancreatic acinar cell that causes mitochondrial dysfunction, via

Methodological & Application

Standard Protocol for Caerulein-Induced Acute Pancreatitis in Mice

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and standardized protocols for inducing acute pancreatitis in mice using caerulein, a cholecystokinin analogue. This model is widely used to study the pathophysiology of acute pancreatitis and to evaluate potential therapeutic interventions.

I. Introduction

Caerulein-induced acute pancreatitis is a highly reproducible and well-characterized animal model that mimics the early stages of human acute pancreatitis.[1][2] Supramaximal stimulation of pancreatic acinar cells with caerulein leads to premature intracellular activation of digestive enzymes, cellular injury, inflammation, and edema, which are hallmark features of the disease.[1] The severity of pancreatitis can be modulated by adjusting the dose and duration of caerulein administration, or by co-administering inflammatory agents like lipopolysaccharide (LPS) to induce a more severe, necrotizing form of the disease.[3][4][5]

II. Experimental Protocols

A. Induction of Acute Pancreatitis

1. Mild Acute Pancreatitis:

This protocol induces a mild, edematous pancreatitis that is typically self-limiting.

-

Materials:

-

Caerulein (Sigma-Aldrich, C9026 or equivalent)

-

Sterile 0.9% saline

-

Male C57BL/6 mice (8-10 weeks old)

-

-

Procedure:

-

Fast mice for 12-18 hours before the experiment with free access to water.[3]

-

Prepare a stock solution of caerulein in sterile 0.9% saline. A common concentration is 5 µg/mL.

-

Administer caerulein via intraperitoneal (i.p.) injection at a dose of 50 µg/kg body weight.[3][4][6]

-

Repeat the injections hourly for a total of 6 to 12 injections.[3][7] The number of injections can be varied to modulate the severity of pancreatitis.[1][8]

-

Control animals should receive i.p. injections of an equivalent volume of sterile 0.9% saline at the same time points.[7]

-

Euthanize mice at desired time points after the final injection (e.g., 1, 6, 12, 24 hours) for sample collection.[8]

-

2. Severe Acute Pancreatitis:

This protocol induces a more severe, necrotizing pancreatitis.

-

Materials:

-

Caerulein

-

Lipopolysaccharide (LPS) from E. coli (Sigma-Aldrich, L2630 or equivalent)

-

Sterile 0.9% saline

-

Male C57BL/6 mice (8-10 weeks old)

-

-

Procedure:

-

Follow steps 1-4 for the induction of mild pancreatitis (typically 6-10 hourly injections of caerulein).[3][4][5]

-

One hour after the final caerulein injection, administer a single i.p. injection of LPS at a dose of 10-15 mg/kg body weight.[3][4][5]

-

Control animals should receive saline injections followed by a saline injection at the time of LPS administration.

-

Euthanize mice at desired time points after the LPS injection for sample collection.

-

B. Assessment of Pancreatitis Severity

1. Serum Amylase and Lipase Measurement:

-

Procedure:

-

Collect blood via cardiac puncture or from the tail vein at the time of euthanasia.

-

Allow the blood to clot at room temperature and then centrifuge at 2000 x g for 10 minutes to separate the serum.

-

Measure serum amylase and lipase activity using commercially available assay kits according to the manufacturer's instructions.[1][9]

-

2. Pancreas Histology:

-

Procedure:

-

Carefully dissect the pancreas and remove any adhering adipose tissue.

-

Fix a portion of the pancreas in 10% neutral buffered formalin for 24 hours.[3]

-

Embed the fixed tissue in paraffin, section at 4-5 µm, and stain with Hematoxylin and Eosin (H&E).

-

Evaluate the slides for edema, inflammatory cell infiltration, and acinar cell necrosis under a light microscope.

-

Score the histological changes using a semi-quantitative scoring system (see Table 2).[10][11][12]

-

3. Myeloperoxidase (MPO) Assay:

This assay quantifies neutrophil infiltration in the pancreas.

-

Procedure:

-

Homogenize a pre-weighed portion of the pancreas in a suitable buffer.

-

Centrifuge the homogenate and collect the supernatant.

-

Measure MPO activity in the supernatant using a commercial MPO assay kit.

-

III. Data Presentation

Table 1: Caerulein Dosing Regimens

| Pancreatitis Severity | Caerulein Dose | Administration Route | Frequency | Co-administration |

| Mild | 50 µg/kg | Intraperitoneal | Hourly for 6-12 injections | None |

| Severe | 50 µg/kg | Intraperitoneal | Hourly for 6-10 injections | LPS (10-15 mg/kg) |

Table 2: Histological Scoring of Acute Pancreatitis [11]

| Parameter | Score 0 | Score 1 | Score 2 | Score 3 |

| Edema | Absent | Interlobular edema | Intralobular edema | Diffuse edema |

| Inflammation | Absent | Mild leukocyte infiltration | Moderate leukocyte infiltration | Severe leukocyte infiltration |

| Necrosis | Absent | Focal (<5%) | Sublobular (<20%) | Lobular (>20%) |

IV. Visualization of Workflows and Signaling Pathways

A. Experimental Workflow

Caption: Experimental workflow for caerulein-induced acute pancreatitis in mice.

B. Key Signaling Pathways

References

- 1. inotiv.com [inotiv.com]

- 2. Murine Models of Acute Pancreatitis: A Critical Appraisal of Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A mouse model of severe acute pancreatitis induced with caerulein and lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Preparing a Mice Model of Severe Acute Pancreatitis via a Combination of Caerulein and Lipopolysaccharide Intraperitoneal Injection [jove.com]

- 5. Preparing a Mice Model of Severe Acute Pancreatitis via a Combination of Caerulein and Lipopolysaccharide Intraperitoneal Injection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Analysis of Pain and Analgesia Protocols in Acute Cerulein-Induced Pancreatitis in Male C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Systematic metabolic profiling of mice with caerulein-induced acute pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. wjgnet.com [wjgnet.com]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocols for Caerulein-Induced Chronic Pancreatitis Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caerulein, a decapeptide analogue of cholecystokinin, is a widely utilized secretagogue for inducing experimental pancreatitis in animal models. By administering supraphysiological doses of caerulein, it is possible to elicit a spectrum of pancreatic injury, ranging from acute edematous pancreatitis to chronic fibroinflammatory changes that mimic human chronic pancreatitis. This document provides detailed application notes and standardized protocols for the induction of a chronic pancreatitis model using caerulein in rodents, primarily focusing on mice and rats. The protocols and data presented are intended to serve as a comprehensive resource for researchers in academia and the pharmaceutical industry engaged in studying the pathophysiology of chronic pancreatitis and developing novel therapeutic interventions.